molecular formula C7H8BrNO B6210676 2-bromo-4-methoxy-6-methylpyridine CAS No. 1227574-23-3

2-bromo-4-methoxy-6-methylpyridine

Número de catálogo: B6210676
Número CAS: 1227574-23-3
Peso molecular: 202
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Propiedades

Número CAS

1227574-23-3

Fórmula molecular

C7H8BrNO

Peso molecular

202

Pureza

95

Origen del producto

United States

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-4-methoxy-6-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other derivatives depending on the specific reaction conditions and reagents used .

Mecanismo De Acción

The mechanism of action of 2-bromo-4-methoxy-6-methylpyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological applications, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers

4-Bromo-2-methoxy-6-methylpyridine (CAS 54923-31-8)
  • Molecular Formula: C₇H₈BrNO
  • Similarity Score : 0.91
  • Key Differences : Bromine at position 4 and methoxy at position 2.
  • Implications :
    • The methoxy group at position 2 directs electrophilic substitution to position 5, whereas in the target compound, the methoxy at position 4 directs reactivity to position 3.
    • Lower steric hindrance at position 2 may enhance reactivity in nucleophilic aromatic substitution compared to the target compound .
3-Bromo-6-methoxypicolinaldehyde (CAS 269058-49-3)
  • Molecular Formula: C₇H₆BrNO₂
  • Similarity Score : 0.77
  • Key Differences : Bromine at position 3, aldehyde group at position 2, and methoxy at position 4.
  • Implications :
    • The aldehyde group enables condensation reactions, unlike the methyl group in the target compound.
    • Bromine at position 3 may reduce steric hindrance in coupling reactions compared to position 2 in the target compound .

Functional Group Variants

4-Bromo-6-methylpyridin-2-amine (CAS Not Provided)
  • Molecular Formula : C₆H₇BrN₂
  • Key Differences : Amine group replaces methoxy at position 2.
  • Implications :
    • The amine group increases basicity and hydrogen-bonding capacity, making it more suitable for coordination chemistry.
    • Reduced electron-withdrawing effect compared to methoxy may alter regioselectivity in cross-coupling reactions .
3-Amino-2-bromo-6-methoxy-4-methylpyridine (Synthesized in )
  • Molecular Formula : C₇H₈BrN₂O
  • Synthesis Route: Bromination of 5-amino-2-methoxy-4-methylpyridine using bromine in acetic acid/sodium acetate .
  • Key Differences: Amino group at position 3.
  • Implications: The amino group enhances solubility in polar solvents and participation in hydrogen bonding. Reactivity in palladium-catalyzed couplings may differ due to competing coordination from the amino group .

Substituent Complexity

2-Bromo-3-methoxy-6-(methoxymethyl)pyridine (CAS Not Provided)
  • Molecular Formula: C₈H₁₀BrNO₂
  • Key Differences : Additional methoxymethyl group at position 5.
  • Implications :
    • Increased steric bulk at position 6 may hinder reactions at adjacent positions.
    • Enhanced solubility in organic solvents due to the methoxymethyl group .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Reactivity Highlights
This compound 1227574-23-3 C₇H₈BrNO 202.05 Br (2), OMe (4), Me (6) High cross-coupling reactivity
4-Bromo-2-methoxy-6-methylpyridine 54923-31-8 C₇H₈BrNO 202.05 Br (4), OMe (2), Me (6) Directed reactivity at position 5
3-Amino-2-bromo-6-methoxy-4-methylpyridine - C₇H₈BrN₂O 217.06 Br (2), NH₂ (3), OMe (6), Me (4) Enhanced solubility and coordination
4-Bromo-6-methylpyridin-2-amine - C₆H₇BrN₂ 187.04 Br (4), NH₂ (2), Me (6) Basic, hydrogen-bonding applications

Actividad Biológica

2-Bromo-4-methoxy-6-methylpyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₉BrN, with a molecular weight of approximately 198.06 g/mol. The compound features a pyridine ring substituted at the 2-position with a bromine atom, at the 4-position with a methoxy group, and at the 6-position with a methyl group. These substituents significantly influence its chemical reactivity and biological properties.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. Similar compounds have been reported to inhibit p38α MAP kinase, which plays a crucial role in inflammatory responses and cellular stress signaling pathways. The specific mechanisms of action for this compound remain largely unexplored; however, its structural characteristics suggest potential interactions with various biological targets.

Interaction with Biomolecules

The compound's ability to bind with biomolecules could modulate various biological activities, making it a candidate for drug development and biochemical research. Its interactions may influence metabolic pathways, although detailed studies are required to elucidate these effects fully.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions involving brominated pyridine derivatives . The synthesis process is critical for producing the compound in sufficient quantities for biological testing.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals insights into its unique properties:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-4-methoxypyridineLacks methyl group at the sixth positionLess sterically hindered
2-Bromo-3-methoxy-6-methylpyridineMethoxy group at the third positionDifferent reactivity due to methoxy positioning
5-Bromo-2-methoxy-4-methyl-3-nitropyridineAdditional nitro groupIncreased reactivity due to electron-withdrawing properties
2-Bromo-3-(difluoromethoxy)pyridineDifluoromethoxy substituentEnhanced lipophilicity and potential biological activity
6-Bromo-5-methoxypicolinic acidPicolinic acid structureUnique acidity properties influencing reactivity

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of compounds related to this compound. For instance, inhibitors designed based on this structure have shown promising activity against specific targets involved in inflammation and cancer pathways. One study highlighted the potential of pyridine-based compounds in modulating protein kinase C (PKC) pathways, which are critical in various cellular processes including apoptosis and gene expression regulation .

Selectivity and Potency

Inhibitors derived from similar structures exhibited varying degrees of selectivity and potency against their targets. For example, certain derivatives demonstrated significant inhibition of serine hydrolases involved in lipid metabolism, indicating that modifications to the pyridine core can enhance biological activity .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-bromo-4-methoxy-6-methylpyridine, and what analytical methods validate its purity?

  • Methodological Answer : The compound can be synthesized via bromination of 4-methoxy-6-methylpyridine derivatives using bromotrimethylsilane under controlled heating . Alternative methods include nucleophilic substitution or coupling reactions involving halogenated precursors (e.g., 2-chloro-6-methylpyridine). Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C). For structural confirmation, single-crystal X-ray diffraction is recommended, as demonstrated in analogous pyridine derivatives .

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom at the 2-position acts as a leaving group in Suzuki or Ullmann couplings, while the methoxy group at the 4-position provides electron-donating effects that stabilize intermediates. Steric hindrance from the 6-methyl group may slow reactivity in bulky catalytic systems. To optimize yields, use Pd-based catalysts with ligands like XPhos and maintain inert conditions. Comparative studies with 5-bromo-2-methoxypyridine (differing in substituent positions) highlight regioselectivity trends .

Q. What spectroscopic techniques are critical for distinguishing this compound from its structural analogs?

  • Methodological Answer : Mass spectrometry (MS) identifies the molecular ion peak at m/z 216 (C₇H₈BrNO⁺). Infrared (IR) spectroscopy confirms the methoxy group via C–O stretching at ~1250 cm⁻¹. ¹H NMR shows distinct signals: δ ~2.5 ppm (6-CH₃), δ ~3.9 ppm (4-OCH₃), and δ ~8.2 ppm (pyridine H-3/H-5). For analogs like 2-bromo-6-methylpyridine, absence of the methoxy peak is diagnostic .

Advanced Research Questions

Q. How can contradictory data on the catalytic efficiency of this compound in heterocyclic syntheses be resolved?

  • Methodological Answer : Discrepancies in catalytic yields (e.g., 40–85% in Hantzsch dihydropyridine syntheses) often arise from reaction conditions. Systematic optimization should include:

  • Temperature : Higher temperatures (>100°C) may decompose the brominated intermediate.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility but may deactivate catalysts.
  • Catalyst loading : Pd(OAc)₂ vs. Ni complexes (as in ethylene oligomerization) show divergent selectivity .
    Contradictions are best addressed via Design of Experiments (DoE) to isolate critical variables.

Q. What strategies mitigate competing side reactions during functionalization of this compound in multi-step syntheses?

  • Methodological Answer : Common side reactions include demethylation of the methoxy group or premature C–Br bond cleavage. Mitigation approaches:

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield the methoxy group during harsh conditions.
  • Sequential functionalization : Prioritize bromine substitution before modifying methyl/methoxy groups.
  • Low-temperature lithiation : Direct deprotonation at the 3-position with LDA avoids Br displacement .

Q. How does the crystal packing of this compound derivatives affect their supramolecular interactions?

  • Methodological Answer : Hirshfeld surface analysis, as applied to co-crystals of related pyrimidines, reveals dominant C–H···O and Br···H interactions. For this compound, the methyl group contributes to van der Waals interactions, while the methoxy group forms hydrogen bonds with co-formers like carboxylic acids. Such packing motifs influence solubility and melting points, critical for formulation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.